4-(Vinyloxy)butyl methacrylate
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Overview
Description
4-(Vinyloxy)butyl methacrylate is an organic compound with the molecular formula C10H16O3. It is a versatile monomer used in various polymerization processes due to its unique structure, which combines a vinyl ether group and a methacrylate group. This dual functionality allows it to participate in both free-radical and cationic polymerization reactions, making it valuable in the production of advanced polymeric materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Vinyloxy)butyl methacrylate typically involves the reaction of 4-hydroxybutyl methacrylate with acetylene in the presence of a base, such as potassium hydroxide, to form the vinyl ether linkage. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 4-(Vinyloxy)butyl methacrylate undergoes various chemical reactions, including:
Free-Radical Polymerization: Initiated by free radicals, this reaction forms polymers with high molecular weights.
Cationic Polymerization: Initiated by cationic species, this reaction is useful for creating polymers with unique properties.
Common Reagents and Conditions:
Free-Radical Polymerization: Typically uses initiators like azobisisobutyronitrile (AIBN) and is carried out in solvents like 1,4-dioxane at elevated temperatures.
Cationic Polymerization: Uses cationic initiators such as boron trifluoride etherate and is conducted under anhydrous conditions to prevent hydrolysis.
Major Products: The primary products of these reactions are high-performance polymers used in coatings, adhesives, and advanced composites .
Scientific Research Applications
4-(Vinyloxy)butyl methacrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of copolymers with tailored properties for specific applications.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Industry: Utilized in the production of UV-curable coatings, adhesives, and 3D printing resins.
Mechanism of Action
The mechanism of action of 4-(Vinyloxy)butyl methacrylate involves its ability to undergo polymerization reactions. The vinyl ether group participates in cationic polymerization, while the methacrylate group undergoes free-radical polymerization. This dual reactivity allows for the formation of complex polymer networks with enhanced mechanical and chemical properties .
Comparison with Similar Compounds
Butyl methacrylate: Similar in structure but lacks the vinyl ether group, limiting its reactivity to free-radical polymerization.
Methyl methacrylate: Another methacrylate monomer, but with a simpler structure and different polymerization characteristics.
Uniqueness: 4-(Vinyloxy)butyl methacrylate’s unique combination of vinyl ether and methacrylate groups allows it to participate in both free-radical and cationic polymerization, making it more versatile than its counterparts .
Properties
CAS No. |
82386-37-6 |
---|---|
Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
4-ethenoxybutyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C10H16O3/c1-4-12-7-5-6-8-13-10(11)9(2)3/h4H,1-2,5-8H2,3H3 |
InChI Key |
ZEUGUMVMFBIRJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCCCCOC=C |
Origin of Product |
United States |
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